3-[Methyl(phenyl)sulfamoyl]benzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[methyl(phenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h2-10H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPBIKWXWPLGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325721-26-4 | |
| Record name | 3-[methyl(phenyl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization of 3 Methyl Phenyl Sulfamoyl Benzoic Acid
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of aromatic carboxylic acids.
The carboxylic acid functionality of 3-[Methyl(phenyl)sulfamoyl]benzoic acid can be converted into amides and esters, which are common modifications in medicinal chemistry to alter properties such as solubility and cell permeability.
Amidation: The formation of an amide bond from the carboxylic acid can be achieved by reacting it with an amine in the presence of a coupling agent. A general and efficient method for the direct condensation of carboxylic acids and amines involves the use of titanium tetrachloride (TiCl₄) in pyridine (B92270) at elevated temperatures. nih.gov This method is applicable to a wide array of substrates, providing the corresponding amides in good to excellent yields. nih.gov For instance, the reaction of a benzoic acid derivative with an amine using TiCl₄ as a mediator proceeds smoothly to form the N-substituted benzamide. nih.gov Another approach involves the iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides, followed by decarboxylation to yield meta- or para-substituted anilines. nih.gov Direct amide formation from unactivated carboxylic acids and amines can also be achieved. rsc.org
Esterification: Ester derivatives can be synthesized through the reaction of the carboxylic acid with an alcohol under acidic conditions. wikipedia.org For example, benzoic acid can be refluxed with methanol (B129727) in the presence of concentrated sulfuric acid to yield methyl benzoate. nepjol.info Another method for the esterification of hydroxybenzoic acids involves reacting them with a halocarbon in a homogeneous liquid phase with a nonquaternizable tertiary amine as a catalyst. google.com The reaction of diphenylmethane (B89790) with various carboxylic acids, including benzoic acid derivatives, can also lead to the formation of esters. mdpi.com
Table 1: Examples of Amidation and Esterification Reactions
| Reaction Type | Reactants | Reagents/Conditions | Product Type |
|---|---|---|---|
| Amidation | This compound, Amine | TiCl₄, Pyridine, 85°C | N-substituted-3-[methyl(phenyl)sulfamoyl]benzamide |
| Esterification | This compound, Alcohol | Acid catalyst (e.g., H₂SO₄), Heat | Alkyl 3-[methyl(phenyl)sulfamoyl]benzoate |
The carboxyl group can also undergo reduction to form either an aldehyde or an alcohol, or it can be the product of oxidation of a less oxidized precursor.
Reduction: The carboxylic acid group of benzoic acid derivatives can be reduced to the corresponding aldehyde or primary alcohol. wikipedia.org Reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are commonly employed for this transformation. wikipedia.org The reduction of the carboxylic acid would yield {3-[methyl(phenyl)sulfamoyl]phenyl}methanol or 3-[methyl(phenyl)sulfamoyl]benzaldehyde, depending on the reaction conditions and the reducing agent used.
Oxidation: While the carboxylic acid group itself is in a high oxidation state, the synthesis of this compound can involve the oxidation of a precursor with a methyl group on the benzoic acid ring. The oxidation of an aryl methyl group to a carboxylic acid can be achieved using oxidizing agents such as vanadium pentoxide or manganese dioxide in the presence of sulfuric acid. google.com The commercial production of benzoic acid often involves the partial oxidation of toluene (B28343) with oxygen, catalyzed by cobalt or manganese naphthenates. wikipedia.org
Transformations of the Sulfamoyl Group
The sulfamoyl group, -SO₂N(CH₃)(C₆H₅), also presents opportunities for chemical modification, particularly at the nitrogen atom and the attached phenyl ring.
The nitrogen atom of the sulfamoyl group is nucleophilic and can participate in alkylation and acylation reactions. While this compound already has a methyl and a phenyl group on the nitrogen, related structures with different substituents can be synthesized. For instance, the synthesis of N-(2-halogeno-4-chloro-5-sulfamoylbenzamido)-2-methylindolines involves the reaction of a sulfamoylbenzoyl chloride with an amine, which is an N-acylation of the amine. google.com The reverse reaction, acylation of the sulfamoyl nitrogen, is also plausible. Copper-catalyzed N-arylation of sulfamoyl azides with boronic acids provides a method for introducing aryl groups onto the sulfamoyl nitrogen. researchgate.net
The phenyl ring attached to the sulfamoyl nitrogen can be modified through various substitution reactions, allowing for the introduction of different functional groups to modulate the compound's properties. An example of a derivative with a substituted phenyl ring is 3-(N-Methyl-N-(p-tolyl)sulfamoyl)benzoic acid, where a methyl group is present at the para position of the N-phenyl ring. bldpharm.com Structural modifications on the N-phenyl ring are a common strategy in the development of biologically active molecules. researchgate.net
Electrophilic Aromatic Substitution on the Benzoic Acid Phenyl Ring
The benzoic acid phenyl ring can undergo electrophilic aromatic substitution, though its reactivity is influenced by the two deactivating groups attached to it: the carboxylic acid and the sulfamoyl group. Both the carboxylic acid group (-COOH) and the sulfamoyl group (-SO₂N(CH₃)R) are electron-withdrawing and therefore deactivate the benzene (B151609) ring towards electrophilic attack. wikipedia.orglibretexts.org
Substituents that deactivate a benzene ring generally direct incoming electrophiles to the meta position. msu.eduquora.com The carboxylic acid group is a known meta-director. wikipedia.orgquora.com Similarly, the sulfonyl group in sulfamoyl derivatives is also meta-directing. libretexts.org Therefore, in this compound, both the carboxylic acid at position 1 and the sulfamoyl group at position 3 will direct incoming electrophiles to the positions meta to themselves. This means that nitration, halogenation, or sulfonation of the benzoic acid ring would be expected to occur at the 5-position, which is meta to both the carboxylic acid and the sulfamoyl group. The reaction would likely require harsh conditions due to the presence of two deactivating groups on the ring. msu.edu
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-[methyl(phenyl)sulfamoyl]benzoic acid |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid |
| Sulfonation | SO₃, H₂SO₄ | 5-Sulfo-3-[methyl(phenyl)sulfamoyl]benzoic acid |
Metal-Catalyzed Cross-Coupling Reactions for Extended Frameworks
A table of compounds mentioned in this context is provided below for reference.
Advanced Structural Elucidation and Conformational Analysis of 3 Methyl Phenyl Sulfamoyl Benzoic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the precise characterization of 3-[Methyl(phenyl)sulfamoyl]benzoic acid, offering detailed information on its structural framework and the functional groups present.
While specific experimental NMR data for this compound are not widely available in the current literature, a detailed theoretical analysis based on established principles of NMR spectroscopy and data from analogous structures allows for a confident prediction of its spectral features.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different proton environments within the molecule.
Aromatic Protons: The protons on the two aromatic rings will appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the benzoic acid ring are expected to exhibit complex splitting patterns due to coupling with each other. Specifically, the proton at the C2 position would likely be a singlet or a narrowly split triplet, the proton at C4 a doublet of doublets, the proton at C5 a triplet, and the proton at C6 a doublet. The protons of the phenyl group attached to the nitrogen atom would also resonate in this region, likely as a set of multiplets.
Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, and its position can be influenced by solvent and concentration.
Methyl Protons: The three protons of the methyl group attached to the nitrogen atom would give rise to a sharp singlet in the upfield region of the spectrum, typically around 3.0-3.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton of the molecule.
Carbonyl Carbon: The carbon atom of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.
Aromatic Carbons: The carbon atoms of the two aromatic rings will resonate in the region of 120-140 ppm. The carbon atom attached to the carboxyl group and the carbon atom attached to the sulfamoyl group will be deshielded and appear at the lower end of this range. Due to the symmetry of the phenyl ring, it is expected to show four distinct signals, while the substituted benzoic acid ring will display six unique carbon signals.
Methyl Carbon: The carbon atom of the methyl group will appear at the most upfield position, typically between 30 and 40 ppm.
A hypothetical data table for the predicted NMR shifts is presented below.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | >10 (broad s) | 165-175 |
| Aromatic (Benzoic Acid Ring) | 7.5 - 8.5 (m) | 125-140 |
| Aromatic (Phenyl Ring) | 7.0 - 7.5 (m) | 120-130 |
| Methyl (-NCH₃) | 3.0 - 3.5 (s) | 30-40 |
s = singlet, m = multiplet
Infrared spectroscopy is a powerful tool for identifying the key functional groups within this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds.
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding.
C=O Stretch: A strong, sharp absorption band will appear in the region of 1680-1710 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid.
S=O Stretches: The sulfamoyl group will exhibit two characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the region of 1200-1350 cm⁻¹.
Aromatic C=C Stretches: Multiple sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic rings.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings will be observed in the fingerprint region, typically between 690 and 900 cm⁻¹.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | 2500-3300 | Strong, Broad |
| Carboxylic Acid C=O | 1680-1710 | Strong, Sharp |
| Sulfonamide S=O (asymmetric) | 1330-1370 | Strong |
| Sulfonamide S=O (symmetric) | 1140-1180 | Strong |
| Aromatic C=C | 1450-1600 | Medium, Sharp |
High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of this compound. The predicted monoisotopic mass of this compound (C₁₄H₁₃NO₄S) is 291.0565 Da. uni.lu
HRMS analysis would be expected to show a prominent molecular ion peak ([M]⁺) or pseudomolecular ions such as [M+H]⁺ or [M-H]⁻, depending on the ionization technique used (e.g., ESI or APCI). The high accuracy of the mass measurement allows for the unambiguous confirmation of the molecular formula.
Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N and S-C bonds. For benzoic acid derivatives, a characteristic fragmentation is the loss of the carboxyl group.
| Adduct | Predicted m/z |
| [M+H]⁺ | 292.0638 |
| [M+Na]⁺ | 314.0457 |
| [M-H]⁻ | 290.0492 |
Data sourced from PubChem. uni.lu
X-ray Crystallography for Solid-State Molecular Architecture
As of the latest literature review, a specific single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database. However, based on the crystal structures of related compounds, such as p-sulfamoylbenzoic acid, some predictions about its solid-state architecture can be made.
It is highly probable that in the solid state, molecules of this compound would form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a very common and stable packing motif for carboxylic acids. The sulfonamide group can also participate in hydrogen bonding, potentially forming extended networks within the crystal lattice. The relative orientation of the two aromatic rings will be a key conformational feature, influenced by steric hindrance and intramolecular interactions.
Circular Dichroism Spectroscopy for Chiral Analogues of this compound
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is achiral, the introduction of a chiral center would render its analogues optically active and thus amenable to CD analysis.
For instance, if a chiral substituent were introduced on the methyl group or on one of the aromatic rings, the resulting enantiomers would exhibit mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum would provide valuable information about the absolute configuration and the preferred solution-state conformation of these chiral analogues. CD spectroscopy is particularly sensitive to the spatial arrangement of chromophores, and in this case, the aromatic rings and the carbonyl group would act as the primary chromophores.
Vibrational Spectroscopy and Raman Scattering Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a comprehensive understanding of the molecular vibrations of this compound. While IR spectroscopy is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light.
The Raman spectrum would be expected to show strong bands for the symmetric vibrations of the S=O bonds in the sulfonamide group, which are often more intense in the Raman spectrum compared to the IR spectrum. The aromatic ring vibrations, particularly the ring breathing modes, also typically give rise to strong and sharp Raman signals. The C=O stretching vibration of the carboxylic acid would also be observable.
Theoretical and Computational Chemistry Studies of 3 Methyl Phenyl Sulfamoyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide a foundational understanding of molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the geometric and electronic properties of molecules. researchgate.net For 3-[Methyl(phenyl)sulfamoyl]benzoic acid, DFT calculations can be employed to determine its most stable three-dimensional structure (optimized geometry) by finding the lowest energy arrangement of its atoms.
These calculations also yield valuable information about the molecule's electronic properties, such as the distribution of electron density, which is crucial for predicting chemical reactivity. Regions with high electron density are susceptible to attack by electrophiles, while electron-deficient regions are targets for nucleophiles. DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(2d,p), have been successfully used to study related molecules like benzoic acid, providing accurate predictions of their structural parameters and vibrational spectra. vjst.vn
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). acadpubl.eu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. acadpubl.eu A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small energy gap indicates that a molecule is more reactive. For this compound, the HOMO is likely localized on the electron-rich phenyl rings, while the LUMO may be distributed across the electron-withdrawing sulfamoyl and carboxylic acid groups. The precise energies and the resulting gap can be calculated using DFT methods. numberanalytics.com
Table 1: Representative Frontier Molecular Orbital Data
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |
| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 4.5 to 5.5 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. acadpubl.eu It is mapped onto a surface of constant electron density, providing a guide to the molecule's electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. acadpubl.euresearchgate.net
The map uses a color scale to denote different potential regions:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
Green/Yellow: Denote areas with neutral or intermediate potential. researchgate.net
For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and sulfonyl groups due to their high electronegativity. A strong positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. This technique allows researchers to explore the conformational landscape of a molecule, revealing its flexibility, preferred shapes (conformations), and how it changes its structure in response to its environment (e.g., in a solvent like water). For a molecule like this compound, which has several rotatable bonds, MD simulations could identify the most stable conformations and the energy barriers between them, providing a more complete picture of its behavior under realistic conditions.
Ligand-Protein Interaction Modeling
Understanding how a molecule interacts with biological macromolecules like proteins is crucial for drug discovery and development. Ligand-protein interaction modeling uses computational techniques to predict and analyze these interactions.
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.gov This technique is essential for structure-based drug design, helping to identify potential drug candidates by simulating their interaction with a specific biological target.
For derivatives of this compound, molecular docking studies have been performed to investigate their potential as enzyme inhibitors. For example, similar 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been docked into the active sites of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov These studies revealed that the compounds could fit within the enzyme's active site and form key interactions, such as hydrogen bonds and pi-stacking, with amino acid residues, explaining their inhibitory activity. nih.gov A docking study of this compound against a relevant protein target would similarly predict its binding mode, binding energy, and the specific interactions that stabilize the ligand-protein complex.
Table 2: Potential Molecular Docking Interactions
| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid (-COOH), Sulfonyl (-SO2) | Asp, Glu, Arg, His, Ser |
| Pi-Pi Stacking | Phenyl rings | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Phenyl rings, Methyl group (-CH3) | Ala, Val, Leu, Ile, Pro |
Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) Calculations for Binding Affinity Prediction
The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used computational technique to estimate the binding free energies of ligands to their target macromolecules. nih.gov This end-point method provides a balance between accuracy and computational cost, making it a valuable tool in drug discovery for predicting the binding affinity of small molecules like this compound to their biological targets. nih.govresearchgate.net The MM-GBSA approach calculates the binding free energy (ΔG_bind) by combining molecular mechanics (MM) energy calculations with a continuum solvation model (Generalized Born) and a surface area term to account for nonpolar solvation effects. nih.gov
The binding free energy is typically calculated as the difference between the free energy of the protein-ligand complex and the free energies of the isolated protein and ligand. The calculation involves several energy components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. researchgate.net Studies on structurally related sulfonamide inhibitors have demonstrated that MM-GBSA can achieve moderately strong correlations with experimental binding free energies. nih.gov For instance, in studies of diverse sulfonamide ligands binding to carbonic anhydrase, MM-GBSA has yielded correlation coefficients (R²) ranging from 0.55 to 0.77 with experimental data, depending on the specific parameters and charge models used in the calculations. nih.gov
The accuracy of MM-GBSA predictions is sensitive to several factors, including the force field, atomic charges, and the simulation protocol. nih.gov For sulfonamide-containing compounds, the choice of atomic charges for the ligand has been shown to significantly impact the predicted binding affinities. nih.gov Van der Waals interactions and electrostatic energies are often the major favorable contributors to the binding of inhibitors within this chemical class. researchgate.net While specific MM-GBSA studies on this compound are not extensively documented in publicly available literature, the established application of this method to analogous sulfonamide-based inhibitors provides a strong basis for its utility in predicting its binding affinity and understanding the key interactions driving its binding to a target protein.
Below is a representative table illustrating the kind of data generated from an MM-GBSA analysis for a series of hypothetical derivatives of this compound binding to a generic protein target.
| Derivative | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |
| Compound 1 | -9.5 | -40.2 | -25.8 | 60.5 | -4.0 |
| Compound 2 | -8.7 | -38.1 | -22.5 | 55.6 | -3.7 |
| Compound 3 | -10.2 | -42.5 | -28.9 | 65.2 | -4.0 |
| Compound 4 | -7.9 | -35.6 | -20.1 | 51.5 | -3.7 |
This table is illustrative and does not represent actual experimental or computational data for specific derivatives.
Mechanistic Investigations of Biological Interactions of 3 Methyl Phenyl Sulfamoyl Benzoic Acid Analogues
The biological activity of 3-[Methyl(phenyl)sulfamoyl]benzoic acid and its analogues is primarily understood through their interaction with specific enzymes. Mechanistic studies have focused on elucidating the molecular details of these interactions, providing a basis for understanding their inhibitory potential. Research has predominantly targeted two key enzyme families: the carbonic anhydrases and cytosolic phospholipase A2α.
Studies on Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IV, IX)
Analogues of this compound, particularly those incorporating a primary sulfonamide group, have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and II, along with the transmembrane, tumor-associated isoforms hCA IV and IX, have been key targets of these studies due to their physiological and pathological relevance researchgate.net.
Kinetic Analysis of Enzyme-Inhibitor Interactions
Kinetic studies have been crucial in quantifying the inhibitory potency of these analogues against various hCA isoforms. A novel series of 3-functionalised benzenesulfonamides incorporating a phenyl-1,2,3-triazole moiety demonstrated a wide range of inhibition constants (Kᵢ) across the targeted isoforms. researchgate.net
Most of these compounds exhibited potent activity, with Kᵢ values often in the nanomolar range. For instance, against the cytosolic isoform hCA I, inhibition constants ranged from 50.8 nM to 966.8 nM. The glaucoma-associated isoform hCA II was inhibited more potently, with Kᵢ values in the range of 6.5–760.0 nM. For the membrane-bound isoforms, the Kᵢ values were 65.3–957.5 nM for hCA IV and 30.8–815.9 nM for the tumor-associated hCA IX. researchgate.net
Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring of the triazole moiety significantly influenced inhibitory potency. Derivatives with electron-withdrawing groups, such as -Cl and -F, at the C-4 position of the 3-sulfamoylbenzamide structure generally exhibited strong inhibition against all four isoforms (hCA I, II, IV, and IX) researchgate.net. In a broader sense, 3-functionalised benzenesulfonamides were found to be more selective for hCA I, II, and IV over hCA IX researchgate.net.
| hCA Isoform | Inhibition Constant (Kᵢ) Range (nM) |
|---|---|
| hCA I | 50.8 – 966.8 |
| hCA II | 6.5 – 760.0 |
| hCA IV | 65.3 – 957.5 |
| hCA IX | 30.8 – 815.9 |
Active Site Binding Characterization
The primary mechanism of action for sulfonamide-based inhibitors at the active site of α-carbonic anhydrases is well-characterized through X-ray crystallography and molecular modeling studies. This class of inhibitors binds to the catalytic zinc ion (Zn²⁺) located at the bottom of a ~15 Å deep conical active site cavity nih.govnih.gov.
The binding is canonical: the sulfonamide moiety (-SO₂NH₂) deprotonates and coordinates directly to the Zn²⁺ ion in a tetrahedral geometry, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity nih.govrsc.org. This interaction is further stabilized by a network of hydrogen bonds. A crucial hydrogen bond forms between the sulfonamide group and the conserved "gate-keeping" residue, Thr199 nih.govrsc.orgacs.org.
The benzene (B151609) ring of the inhibitor, to which the sulfonamide is attached, positions itself within the active site, making contact with both hydrophobic and hydrophilic residues. "Tail" moieties extending from the benzene ring can interact with residues toward the rim of the active site cavity. These interactions are critical for determining the inhibitor's affinity and isoform selectivity. nih.govacs.org Differences in the amino acid residues lining the middle and outer parts of the active site among the various hCA isoforms allow for the design of inhibitors with improved selectivity nih.govnih.gov. For example, hCA IX and XII have smaller residues at position 131 compared to hCA II (Val/Ala vs. Phe), creating a more accessible active site that can be exploited for selective targeting nih.govacs.org.
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
Analogues of sulfamoylbenzoic acid have also been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme that initiates the arachidonic acid cascade, leading to the formation of pro-inflammatory mediators d-nb.infobohrium.com. Structural modifications of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives, which serve as close analogues, were undertaken to enhance their enzyme inhibitory potency.
Initial virtual screening identified a hit compound with micromolar activity (IC₅₀: 19 µM) d-nb.info. Subsequent structural modifications, particularly those that mimicked the structure of known potent benzhydrylindole-substituted benzoic acid inhibitors, resulted in compounds with significantly improved potency, showing submicromolar IC₅₀ values d-nb.infobohrium.comresearchgate.net. For example, compound 85 was found to be a potent inhibitor with an IC₅₀ of 0.25 µM d-nb.inforesearchgate.net.
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| Hit Compound 3 | Initial hit from virtual screening | 19 |
| Compound 33 | Naphthalen-2-ylmethyl derivative with 4-chloro substitution | 12 |
| Compound 55 | Indole derivative with benzhydryl residue | 5.8 |
| Compound 85 | Structurally converged with potent known inhibitors | 0.25 |
| Compound 88 | Structurally converged with potent known inhibitors | Submicromolar |
Investigation of Binding Modes and Allosteric Effects
The investigation of binding modes for sulfamoylbenzoic acid analogues at cPLA2α has primarily relied on structure-activity relationships and molecular modeling approaches, as these inhibitors were developed based on a ligand-based virtual screening hit d-nb.infobohrium.com. The studies aimed to align the new scaffolds with the known binding conformations of potent, template inhibitors. A significant increase in potency was observed only with strong structural convergence to these known inhibitors, suggesting that the analogues likely occupy the same binding pocket and adopt a similar orientation. d-nb.infobohrium.com
The structure-activity relationships revealed that variations in substituents on the sulfamoyl nitrogen atom had divergent effects on inhibitory activity, reflecting differences in how these "tail" groups interact with the enzyme's binding site researcher.life. While direct evidence from co-crystallography is limited, the data suggest that the inhibitory mechanism is competitive, targeting the enzyme's active site. There is currently no specific evidence to suggest that these sulfamoylbenzoic acid analogues act as allosteric inhibitors of cPLA2α; their mechanism appears to be centered on direct active site occupation.
Enzymatic Assay Development and Refinement
The evaluation of cPLA2α inhibitory activity for sulfamoylbenzoic acid derivatives has been conducted using established enzymatic assays. A primary in vitro method is the vesicle assay, where the enzyme's activity is measured by determining the release of arachidonic acid from a substrate like 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine researchgate.netresearcher.life. The released arachidonic acid is quantified using methods such as HPLC and mass spectrometry researchgate.netresearcher.life.
For a more physiologically relevant context, an ex vivo whole blood assay has also been employed researcher.liferesearchgate.net. This assay measures the downstream metabolites of the arachidonic acid cascade after the enzyme is activated within blood cells. A key refinement in this assay methodology was the choice of enzyme activator. It was discovered that using the phorbol ester 12-O-tetradecanoylphorbol-13-acetate for activation yielded inhibition data that correlated better with in vivo results compared to using the calcium ionophore A23187 researchgate.net. This refinement highlights the importance of selecting appropriate biological stimuli in assay development to improve the predictive value of ex vivo testing for in vivo efficacy.
Receptor Modulation and Ligand-Binding Studies
Research into the analogues of this compound has significantly focused on their interaction with G protein-coupled receptors (GPCRs), which are crucial in cellular signaling.
Analogues of this compound have been identified as potent ligands for lysophosphatidic acid (LPA) receptors. nih.govnih.gov LPA is a lipid mediator that influences a wide range of biological processes, including cell proliferation, apoptosis, and migration, by activating a family of at least six GPCRs (LPA₁₋₆). nih.govchitkara.edu.in
A key template for the development of these analogues is the compound GRI977143, a nonlipid compound that acts as a selective agonist of the LPA₂ receptor. nih.gov GRI977143, while less potent than endogenous LPA, demonstrated antiapoptotic efficacy in cellular models. nih.gov Building upon this scaffold, researchers have synthesized novel sulfamoyl benzoic acid (SBA) analogues by replacing a sulfur group with an -NH-SO₂- group to enhance potency and specificity. nih.gov These synthetic analogues were systematically tested for their agonist and antagonist activities across various LPA receptor subtypes (LPA₁₋₅), revealing several compounds with high affinity and specific agonist activity for the LPA₂ receptor. nih.gov
A primary goal in the development of sulfamoyl benzoic acid analogues has been to achieve high selectivity for a specific LPA receptor subtype, thereby minimizing off-target effects. The LPA₂ receptor, in particular, is a target of interest due to its role in mediating antiapoptotic and mucosal barrier-protective effects. nih.govnih.gov
The parent compound GRI977143, while being a selective agonist for LPA₂, also exhibited inhibitory effects on the LPA₃ receptor. nih.gov Medicinal chemistry efforts, guided by computational modeling, aimed to design analogues with improved specificity by eliminating this LPA₃ antagonism and increasing potency for LPA₂. nih.gov This led to the creation of a series of SBA analogues, with systematic modifications to different parts of the molecule. The screening of these compounds confirmed that several were specific agonists for LPA₂, without activating or inhibiting LPA₁, LPA₃, LPA₄, or LPA₅ receptors. nih.gov One notable analogue, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, displayed exceptionally high potency with an EC₅₀ value in the picomolar range, demonstrating successful optimization of the scaffold for LPA₂ specificity. nih.gov
| Compound | Target Receptor | Activity | Potency (EC₅₀) |
| GRI977143 | LPA₂ | Agonist | Micromolar range |
| GRI977143 | LPA₃ | Antagonist | - |
| 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (Analogue 11d) | LPA₂ | Agonist | 5.06 x 10⁻³ ± 3.73 x 10⁻³ nM nih.gov |
Antimicrobial Activity Mechanisms
While the primary focus of research on this compound analogues has been on LPA receptor modulation, the broader chemical classes of benzoic acid and sulfonamide derivatives are known for their antimicrobial properties.
Specific studies on the antimicrobial activity of this compound are not extensively documented in publicly available literature. However, research on structurally related compounds provides insights into their potential antibacterial and antifungal activities. Benzoic acid and its derivatives are recognized as nonspecific antibacterial agents that can inhibit the growth of various microorganisms. researchgate.net Their mechanism often involves the disruption of bacterial cell homeostasis. researchgate.net
Studies on other sulfamoylbenzoic acid derivatives have shown antimicrobial effects. For instance, certain 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values recorded at 125 µg/mL. mdpi.com Similarly, various Schiff bases and esters of p-aminobenzoic acid have been synthesized and evaluated, showing a range of antibacterial and antifungal potential. chitkara.edu.in These findings suggest that the sulfamoylbenzoic acid scaffold could be a promising backbone for the development of new antimicrobial agents, although specific MIC data for this compound is not available.
The precise microbial pathways targeted by this compound have not been specifically elucidated. However, the general mechanisms of its constituent chemical classes offer potential areas of investigation. Benzoic acid derivatives can inhibit microbial growth by destabilizing the cytoplasmic membrane, altering plasma membrane permeability, and interfering with microbial metabolism. mdpi.com
Sulfonamides, a key component of the molecule, are classic antibacterial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial folate synthesis pathway, which is essential for producing nucleotides and amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication. It is plausible that analogues of this compound could exert antimicrobial effects through similar mechanisms, though this requires experimental verification.
Exploration of Other Molecular Targets and Pathways
Beyond the well-documented interactions with LPA receptors, analogues of this compound may influence other cellular pathways. The compound GRI977143 and other LPA₂ modulators have been studied in the context of allergic asthma, where they can suppress inflammatory responses, including the degranulation of mast cells and the production of Th2 cytokines. mdpi.comnih.govnih.gov This indicates an interaction with inflammatory and immune signaling cascades downstream of or parallel to LPA₂ activation.
Furthermore, research on N-substituted 4-sulfamoylbenzoic acid derivatives has identified them as inhibitors of cytosolic phospholipase A2α (cPLA2α). researchgate.net This enzyme is a key player in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Inhibition of cPLA2α represents another potential molecular target for this class of compounds, suggesting a role in modulating inflammatory diseases. researchgate.net
Structure Activity Relationship Sar Studies of 3 Methyl Phenyl Sulfamoyl Benzoic Acid Analogues
Impact of Substitutions on the Phenyl Ring of the Benzoic Acid Moiety
The substitution pattern on the phenyl ring of the benzoic acid portion of the molecule is a key determinant of biological activity. Studies on related sulfamoyl benzamidothiazoles have shown that bioisosteric replacement of the benzene (B151609) ring with other aromatic systems, such as pyridine (B92270) or thiophene, leads to a loss of activity. This suggests that the specific electronic and steric properties of the benzene ring are crucial for target engagement. nih.gov
Further investigations into substitutions directly on the benzene ring have provided more detailed insights. For instance, in a series of substituted sulfamoyl benzamidothiazoles, the addition of small groups at the position adjacent to the sulfonamide (the 3-position) had varied effects. The introduction of 3-chloro and 3-bromo substituents resulted in compounds that retained their activity. nih.gov In contrast, substituents capable of forming hydrogen bonds, such as 3-nitro, 3-methoxy, and 3-amino groups, led to a decrease in activity. nih.gov This indicates that while some steric bulk is tolerated at this position, the introduction of hydrogen-bonding functionalities is detrimental, possibly by disrupting a critical hydrophobic interaction within the binding pocket.
In a different but related class of compounds, phenylaminobenzoic acids, the substitution on the benzoic acid ring was also found to be a critical determinant of the compound's properties. uky.edursc.org These findings collectively underscore the sensitivity of the binding pocket to changes on this specific ring, where both the position and the electronic nature of the substituent can significantly modulate biological function.
| Substituent at 3-Position | Effect on Activity | Reference |
|---|---|---|
| -Cl | Activity retained | nih.gov |
| -Br | Activity retained | nih.gov |
| -NO2 | Decreased activity | nih.gov |
| -OCH3 | Decreased activity | nih.gov |
| -NH2 | Decreased activity | nih.gov |
Influence of N-Substitution on the Sulfamoyl Group
The substituents on the nitrogen atom of the sulfamoyl group play a pivotal role in defining the activity of these analogues. The sulfonamide moiety is a common feature in many biologically active compounds and its substitution pattern can influence properties such as binding affinity and metabolic stability. ontosight.airesearchgate.net
In SAR studies of similar scaffolds, modification of the groups attached to the sulfonamide nitrogen has been shown to be a critical factor. For example, in one study on sulfamoyl benzamidothiazoles, replacing the N-H with an N-methyl or N-propargyl group resulted in inactive compounds. nih.gov This highlights the importance of the hydrogen bond-forming capability of the amide or sulfonamide nitrogen. The loss of this hydrogen bond donor functionality can disrupt a key interaction with the target receptor.
The nature of the aryl group attached to the nitrogen is also significant. In many "sulfa" drugs, an aromatic amine is a key structural feature. researchgate.net The electronic properties of this ring can influence the acidity of the sulfonamide N-H, which in turn affects its ionization state and binding characteristics. The non-enzymatic displacement of the sulfamoyl group can also be influenced by the pKa of the sulfonamide, which is dictated by its substituents. nih.gov Generally, a lower pKa can lead to increased reactivity and potential for metabolism. nih.gov Therefore, the choice of N-substituents on the sulfamoyl group is a fine balance between maintaining necessary receptor interactions and achieving desirable pharmacokinetic properties.
| N-Substitution on Amide Linker | Effect on Activity | Reference |
|---|---|---|
| N-H (Inverse Amide) | Weak activity retained | nih.gov |
| N-Methyl | Inactive | nih.gov |
| N-Propargyl | Inactive | nih.gov |
Role of Linker Regions in Extended Analogues
The introduction of linker regions to create extended analogues of sulfamoyl benzoic acids has been explored to enhance potency and specificity. In the development of agonists for the LPA2 receptor, a series of sulfamoyl benzoic acid (SBA) analogues were synthesized with modifications to a chain linker. acs.org
Starting with a lead compound featuring a three-carbon linker, researchers synthesized derivatives with four- and five-carbon linkers. Pharmacological evaluation revealed that the analogue with the four-carbon linker exhibited the highest potency, shifting the half-maximal effective concentration (EC50) from the micromolar to the nanomolar range. acs.org This demonstrates that the length and nature of the linker are critical for optimal interaction with the receptor. A linker of appropriate length can position the terminal functional groups of the molecule in a more favorable orientation within the binding site. acs.org
In other classes of molecules, the nature of the linking group itself has been shown to be important. For instance, replacing an amide linkage with an amine or an inverse amide in a related series of compounds resulted in a significant loss of activity, with only the inverse amide retaining weak activity. nih.gov This suggests that not only the length but also the hydrogen-bonding capacity and conformational rigidity of the linker are crucial for maintaining biological function.
Conformational Flexibility and Receptor Complementarity
The three-dimensional shape of a molecule, dictated by its conformational flexibility, is paramount for achieving complementarity with its biological target. For analogues of 3-[Methyl(phenyl)sulfamoyl]benzoic acid, the relative orientation of the two aromatic rings is a key conformational feature. In related structures like 3-methyl-2-(phenylamino)benzoic acids, steric repulsion between substituents on the two rings leads to a non-planar conformation. uky.edu This twisting of the molecule is often necessary to fit into a specifically shaped binding pocket.
The pattern of substitution on the aromatic rings is a primary determinant of this conformational preference. uky.edursc.org Even subtle changes, such as the position of a methyl group, can have a profound effect on the molecule's preferred shape and, consequently, its biological activity. The interplay between conformational flexibility and substitution patterns can lead to phenomena like polymorphism, where a compound can exist in multiple crystalline forms with different conformations. uky.edursc.org
Achieving optimal receptor complementarity requires a balance. A molecule that is too flexible may lose entropy upon binding, reducing its affinity. Conversely, a molecule that is too rigid may not be able to adopt the ideal conformation required for binding. Therefore, SAR studies in this area often focus on introducing substituents that restrict rotation around key bonds, locking the molecule into a more bioactive conformation.
Computational SAR and Predictive Modeling Approaches
Computational methods are increasingly used to rationalize experimental SAR data and to predict the activity of novel analogues. Molecular docking studies have been successfully applied to understand the binding of sulfamoyl benzoic acid analogues to their receptors. acs.org For example, computational docking of LPA2 receptor agonists rationalized the experimental SAR, showing how linkers of different lengths positioned the molecule within the ligand-binding pocket. acs.org
In another study, molecular modeling was used to evaluate how a series of phenylcarbamoylbenzoic acid analogues bind to their target. nih.gov The docking data revealed that the most active compounds formed specific interactions with crucial amino acid residues in the active site. nih.gov These predictive models can be invaluable for guiding the design of new compounds. By predicting the binding modes and affinities of virtual compounds, researchers can prioritize the synthesis of analogues that are most likely to be potent.
These computational approaches, which range from molecular docking to more complex quantitative structure-activity relationship (QSAR) models, are powerful tools in modern drug discovery. They allow for the exploration of a much larger chemical space than would be possible through synthesis alone and provide a theoretical framework for understanding the complex interplay of steric, electronic, and conformational factors that govern a molecule's biological activity.
Future Research Directions and Advanced Applications of 3 Methyl Phenyl Sulfamoyl Benzoic Acid in Chemical Biology
Development of Advanced Synthetic Routes for Complex Analogues
The future development of therapeutic agents based on the 3-[Methyl(phenyl)sulfamoyl]benzoic acid scaffold hinges on the ability to generate a diverse library of complex analogues. While classical synthetic routes to sulfonamides and benzoic acids are well-established, advanced methodologies can provide access to novel chemical space and more intricate molecular architectures. researchgate.netwikipedia.org Future research should focus on employing modern synthetic strategies to build upon the core structure.
Key areas for synthetic exploration include:
Late-Stage Functionalization: Techniques such as C-H activation could be employed to directly modify the phenyl rings of the core molecule. This would allow for the introduction of various substituents in a highly efficient manner, bypassing the need for de novo synthesis of precursors.
Combinatorial Chemistry: Utilizing solid-phase or solution-phase combinatorial approaches would enable the rapid synthesis of large libraries of analogues. By systematically varying the substituents on both the benzoic acid ring and the N-phenyl group, structure-activity relationships (SAR) can be efficiently mapped. nih.gov
Flow Chemistry: Continuous flow synthesis methods can offer improved reaction control, safety, and scalability for producing analogues. This approach is particularly advantageous for multi-step syntheses, allowing for the telescoping of reactions without the isolation of intermediates.
Below is a table outlining potential advanced synthetic strategies for generating complex analogues.
| Synthetic Strategy | Target Modification | Potential Advantages |
| Palladium-Catalyzed Cross-Coupling | Phenyl Rings | Introduction of diverse aryl, alkyl, and functional groups. |
| C-H Functionalization | Phenyl Rings, N-Methyl group | Atom-economical, direct installation of functional groups. |
| Multi-component Reactions | Core Scaffold Assembly | Rapid construction of molecular complexity from simple starting materials. |
| Asymmetric Synthesis | Introduction of Chiral Centers | Exploration of stereospecific interactions with biological targets. |
Exploration of Novel Biological Targets Beyond Current Findings
The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. ajchem-b.comopenaccesspub.orgnih.gov While the specific biological targets of this compound may be the subject of current investigation, its structural motifs suggest a broad potential for interacting with various biological macromolecules. Future research should aim to uncover novel biological targets to expand its therapeutic applicability.
Promising areas for target exploration include:
Enzyme Inhibition: Beyond the classical sulfonamide targets like carbonic anhydrase, screening against other enzyme classes such as kinases, proteases, and phosphatases could reveal unexpected inhibitory activities. ajchem-b.comontosight.ainih.gov The benzoic acid moiety can act as a zinc-binding group or participate in hydrogen bonding within enzyme active sites.
Receptor Modulation: Many G protein-coupled receptors (GPCRs) and nuclear receptors are modulated by small molecules with similar structural features. For instance, analogues of sulfamoyl benzoic acid have been investigated as agonists for the lysophosphatidic acid (LPA2) receptor and antagonists for the P2Y14 receptor. nih.govnih.govresearchgate.netacs.org
Protein-Protein Interaction (PPI) Inhibition: The scaffold could be elaborated to mimic key structural motifs (e.g., alpha-helices or beta-turns) involved in PPIs, which are increasingly recognized as valuable drug targets.
The following table summarizes potential classes of biological targets for future investigation.
| Target Class | Rationale / Example | Potential Therapeutic Area |
| Carbonic Anhydrases | Sulfonamide is a classic zinc-binding pharmacophore for this enzyme class. nih.gov | Glaucoma, Epilepsy, Cancer ontosight.ai |
| Lysophosphatidic Acid (LPA) Receptors | Sulfamoyl benzoic acid analogues have shown specific agonist activity at LPA2. nih.gov | Gut protection, Anti-apoptosis |
| P2Y14 Receptor | 3-Sulfonamido benzoic acid derivatives have been identified as antagonists. nih.gov | Inflammatory diseases, Acute Lung Injury nih.gov |
| Kinases | Many kinase inhibitors feature aromatic and hydrogen-bonding moieties. | Cancer, Inflammatory Disorders |
| Cysteine Proteases | Vinyl sulfonamides are potent, irreversible inhibitors of cysteine proteases. frontiersrj.com | Infectious Diseases |
Integration with Proteomics and Metabolomics for Systems-Level Understanding
To fully elucidate the biological effects of this compound and its future analogues, a systems-level approach is imperative. Integrating "omics" technologies, such as proteomics and metabolomics, can provide an unbiased, global view of the cellular response to compound treatment, moving beyond a single-target interaction model. nih.gov
Future research in this area should involve:
Chemoproteomics: This approach uses chemical probes derived from the parent compound to identify direct binding partners in a complex biological sample (e.g., cell lysate or whole organism). This can confirm intended targets and uncover previously unknown off-targets.
Global Proteomics and Metabolomics: By quantifying changes in the proteome and metabolome of cells or tissues upon treatment, researchers can map the downstream pathways affected by the compound. nih.govresearchgate.net This can reveal the compound's mechanism of action, identify potential biomarkers for its activity, and even predict potential toxicities. nih.govnih.gov For example, significant alterations in metabolic pathways like glutathione (B108866) metabolism or the tricarboxylic acid cycle could provide deep insights into the cellular response. nih.gov
Design of Photoactivatable or Pro-Drug Variants
The development of sophisticated molecular tools can enable precise control over the activity of this compound in biological systems. Designing photoactivatable ("caged") or pro-drug versions of the molecule represents a significant future research direction.
Pro-Drug Design: The carboxylic acid group of the benzoic acid moiety is an ideal handle for creating pro-drugs, such as esters. nih.gov This modification can mask the polar carboxylic acid, potentially improving cell permeability and oral bioavailability. nih.gov Once inside the body, endogenous enzymes like esterases would cleave the modifying group, releasing the active parent compound.
Photoactivatable Variants: A photolabile caging group could be attached to a critical functional group of the molecule, rendering it inactive. Irradiation with light of a specific wavelength would cleave the cage, releasing the active compound with high spatiotemporal precision. This would be an invaluable tool for studying its biological effects in specific cells or tissues within a living organism.
Exploitation in Material Sciences and Catalysis (Non-Biological Applications)
The utility of this compound is not necessarily limited to biological applications. Its chemical structure lends itself to incorporation into advanced materials and use in catalysis.
Functionalized Materials: The sulfonic acid group is a strong acid and can be used as a catalytic center. beilstein-journals.org The entire molecule could be immobilized on solid supports, such as silica (B1680970) or polymer resins, to create novel heterogeneous catalysts. mdpi.com These materials could be applied in various organic reactions, such as esterifications or alkylations, offering advantages in catalyst recovery and reuse.
Metal-Organic Frameworks (MOFs): The benzoic acid functional group can act as a linker to coordinate with metal ions, forming highly porous and crystalline structures known as MOFs. By tuning the metal centers and organic linkers, materials with tailored properties for applications in gas storage, separation, or catalysis could be designed.
Polymer Science: The molecule could be used as a monomer to be incorporated into novel polymers. The presence of the sulfonamide and aromatic groups could impart unique thermal, mechanical, or conductive properties to the resulting materials.
Q & A
Q. What are the key synthetic routes for 3-[methyl(phenyl)sulfamoyl]benzoic acid, and how do reaction conditions influence product yield?
The synthesis typically involves sulfamoylation of a benzoic acid precursor. A common method is the reaction of 3-aminobenzoic acid with methyl(phenyl)sulfamoyl chloride under basic conditions (e.g., using NaHCO₃ or pyridine as a catalyst). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:sulfamoyl chloride) critically affect yield, with excess sulfamoyl chloride reducing side products. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FTIR : Identifies functional groups (e.g., sulfonamide N–H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.5–3.0 ppm for N–CH₃).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 306.07).
- XRD : Resolves crystal structure for polymorph studies. Cross-validate with computational simulations (DFT) for bond-length accuracy .
Q. What are the primary research applications of this compound in pharmaceutical development?
It serves as a precursor for sulfonamide-based drugs targeting enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase). Its sulfamoyl group enables hydrogen bonding with active-site residues, validated via structure-activity relationship (SAR) studies. Recent work explores its role in prodrug formulations to enhance bioavailability .
Advanced Research Questions
Q. How can molecular docking tools like AutoDock Vina optimize the design of derivatives targeting specific proteins?
AutoDock Vina predicts binding modes by scoring ligand-receptor interactions (e.g., affinity in kcal/mol). For this compound:
- Protocol : Prepare the ligand (3D optimization, Gasteiger charges) and receptor (PDB ID, protonation states).
- Grid Box : Center on the active site (e.g., COX-2: x=12.5, y=15.3, z=18.7).
- Analysis : Cluster poses by RMSD (<2 Å) and prioritize high-affinity conformations. Validate with MD simulations (NAMD/GROMACS) to assess stability .
Q. How to resolve contradictions in experimental vs. computational data for sulfamoyl-substituted benzoic acids?
- Case Study : Discrepancies in pKa values (experimental: ~2.5 vs. DFT-predicted: ~3.1) arise from solvent effects. Use implicit solvent models (e.g., COSMO-RS) or hybrid QM/MM approaches.
- Validation : Compare with potentiometric titration (25°C, 0.1 M KCl) and adjust computational parameters (dielectric constant, ionic strength) .
Q. What strategies improve stability during long-term storage of sulfamoyl benzoic acid derivatives?
Q. How to design a retrosynthetic pathway for novel derivatives using AI-driven tools?
Leverage template-based AI (e.g., Pistachio, Reaxys) to identify feasible precursors. For example:
- Target : 3-[Methyl(phenyl)sulfamoyl]-5-nitrobenzoic acid.
- Steps :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
